molecular formula C15H15N3OS2 B7641692 N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide

N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide

Cat. No. B7641692
M. Wt: 317.4 g/mol
InChI Key: ZESMRYIOZRHPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide, also known as MTIA, is a compound that has recently gained attention in the scientific community due to its potential therapeutic applications. MTIA is a small molecule that belongs to the class of imidazoles, which are known to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neuronal function. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and protein kinase C (PKC), which are involved in inflammation and cancer cell growth, respectively. This compound has also been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors), and inhibit the migration and invasion of cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of immune cells such as macrophages and T cells. In neurology research, this compound has been shown to improve cognitive function and memory by modulating the activity of neurotransmitters such as dopamine and acetylcholine.

Advantages and Limitations for Lab Experiments

N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide has several advantages for lab experiments, including its small size, low toxicity, and ease of synthesis. However, there are also some limitations to its use in lab experiments, including its limited solubility in water and its relatively short half-life in vivo.

Future Directions

There are several future directions for research on N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide, including:
1. Further investigation of its mechanism of action in various biological systems.
2. Development of more potent and selective analogs of this compound for use in therapeutic applications.
3. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer, inflammation, and neurological disorders.
5. Investigation of the potential use of this compound as a diagnostic tool for the early detection of cancer and other diseases.
In conclusion, this compound is a compound that has potential therapeutic applications in various fields of medicine. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neuronal function. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide can be synthesized using a multistep process that involves the reaction of 3-methylthiophene-2-carbaldehyde with 2-thiophen-2-yl-1H-imidazole-1-acetic acid, followed by the addition of a methyl group to the nitrogen atom of the imidazole ring using dimethyl sulfate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide has been shown to have potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation is a key component of many diseases, and this compound has been shown to have anti-inflammatory effects in preclinical studies. In the field of neurology, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-11-4-8-21-13(11)9-17-14(19)10-18-6-5-16-15(18)12-3-2-7-20-12/h2-8H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESMRYIOZRHPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC(=O)CN2C=CN=C2C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.